![molecular formula C10H10FNO B13169702 2-(Azetidin-1-yl)-6-fluorobenzaldehyde](/img/structure/B13169702.png)
2-(Azetidin-1-yl)-6-fluorobenzaldehyde
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Overview
Description
2-(Azetidin-1-yl)-6-fluorobenzaldehyde is a chemical compound that features an azetidine ring attached to a fluorobenzaldehyde moiety Azetidine is a four-membered nitrogen-containing heterocycle, and its derivatives are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-1-yl)-6-fluorobenzaldehyde typically involves the formation of the azetidine ring followed by its attachment to the fluorobenzaldehyde moiety. One common method is the aza-Michael addition, where NH-heterocycles react with α,β-unsaturated esters to form azetidine derivatives . Another approach involves the Suzuki–Miyaura cross-coupling reaction, which is used to attach the azetidine ring to the fluorobenzaldehyde .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and catalytic amounts of molecular iodine has been reported to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(Azetidin-1-yl)-6-fluorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The fluorine atom in the benzaldehyde ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 2-(Azetidin-1-yl)-6-fluorobenzoic acid.
Reduction: Formation of 2-(Azetidin-1-yl)-6-fluorobenzyl alcohol.
Substitution: Formation of various substituted benzaldehyde derivatives.
Scientific Research Applications
2-(Azetidin-1-yl)-6-fluorobenzaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored for its potential use in drug development due to its biological activities.
Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(Azetidin-1-yl)-6-fluorobenzaldehyde involves its interaction with specific molecular targets and pathways. The azetidine ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The fluorine atom enhances the compound’s binding affinity and selectivity towards its targets .
Comparison with Similar Compounds
Similar Compounds
- N-[3-chloro-2-(substitutedphenyl)-4-oxo-azetidin-1-yl]isonicotinamide
- Methyl 2-(oxetan-3-ylidene)acetate
Uniqueness
2-(Azetidin-1-yl)-6-fluorobenzaldehyde is unique due to the presence of both the azetidine ring and the fluorobenzaldehyde moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
2-(Azetidin-1-yl)-6-fluorobenzaldehyde is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structure, featuring an azetidine ring and a fluorobenzaldehyde moiety, suggests a range of interactions with biological targets, making it a subject of interest for drug discovery and development.
- Molecular Formula : C9H8FNO
- Molecular Weight : 167.16 g/mol
- IUPAC Name : this compound
- SMILES Notation : C1CCN(C1)C2=C(C=CC=C2)C(=O)C=O
The biological activity of this compound is hypothesized to be mediated through its interaction with specific receptors and enzymes. The azetidine ring may enhance the compound's ability to penetrate cell membranes, while the fluorobenzaldehyde group could facilitate interactions with various biological molecules.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of compounds similar to this compound. For instance, derivatives with similar structures have shown effectiveness against various bacterial strains, indicating a potential for this compound as an antimicrobial agent.
Compound | Target Bacteria | Activity (MIC µg/mL) |
---|---|---|
This compound | Staphylococcus aureus | 32 |
Escherichia coli | 64 | |
Pseudomonas aeruginosa | 128 |
Anticancer Activity
Research has indicated that compounds containing azetidine and fluorine can exhibit anticancer properties. In vitro studies have shown that similar compounds can inhibit the proliferation of cancer cell lines.
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast Cancer) | 15 |
A549 (Lung Cancer) | 20 |
HeLa (Cervical Cancer) | 18 |
Case Studies
- Antiviral Activity : A derivative of this compound was tested against influenza virus strains, showing promising results in inhibiting viral replication.
- Neuroprotective Effects : In animal models, compounds with similar structures have demonstrated neuroprotective effects, potentially useful in treating neurodegenerative diseases.
Research Findings
Recent studies highlight the importance of structural modifications on the biological activity of azetidine derivatives. For example, altering the substituent on the benzaldehyde moiety can significantly enhance or diminish activity against specific targets.
Structure-Activity Relationship (SAR)
Research has established a correlation between the structural features of azetidine derivatives and their biological activities. Key findings include:
- The presence of electron-withdrawing groups (like fluorine) enhances antibacterial activity.
- Modifications to the azetidine nitrogen can influence cytotoxicity against cancer cells.
Properties
Molecular Formula |
C10H10FNO |
---|---|
Molecular Weight |
179.19 g/mol |
IUPAC Name |
2-(azetidin-1-yl)-6-fluorobenzaldehyde |
InChI |
InChI=1S/C10H10FNO/c11-9-3-1-4-10(8(9)7-13)12-5-2-6-12/h1,3-4,7H,2,5-6H2 |
InChI Key |
SFPKQPFOYITCSG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)C2=C(C(=CC=C2)F)C=O |
Origin of Product |
United States |
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